molecular formula C5H6N6 B1392773 [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 1221792-57-9

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine

Cat. No. B1392773
M. Wt: 150.14 g/mol
InChI Key: OHGSMAZJGDEVOT-UHFFFAOYSA-N
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Description

The [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that has been widely used in various fields such as pesticides and medicines . It has a relatively simple structure but has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .


Synthesis Analysis

A series of 1,2,4-triazolo [1,5- a ]pyrimidine-7-amine compounds containing 1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1 H NMR, 13 C NMR, 19 F NMR, and HRMS .


Molecular Structure Analysis

The structure of the 1,2,4-triazolo [1,5-a]pyrimidine scaffold is similar to the purine ring, and different studies have investigated TP derivatives as possible isosteric replacements for purines .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Scientific Research Applications

Agricultural and Medicinal Chemistry

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine (TPs) has been explored extensively in both agricultural and medicinal chemistry. This class of compounds shows promise due to its antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. These applications highlight the significance of TPs in diverse fields, emphasizing their versatility and importance in scientific research (Pinheiro et al., 2020).

Synthetic Approaches and Biological Properties

TPs exhibit a range of valuable biological properties, such as herbicidal, antifungal, antitubercular, and antibacterial activities. They are also reported in the treatment of Alzheimer's disease and insomnia. The synthetic approaches for TPs are mainly categorized into annulation of pyrimidine to the triazole ring and vice versa. The exploration of these synthetic methods has contributed significantly to the development of TPs with varied biological applications (Fizer & Slivka, 2016).

Pharmacological Applications

Coordination Compounds for Therapeutic Applications

Research on coordination compounds with TPs over the last 15 years has revealed their potential in medicinal applications. These compounds are hypothesized to have higher therapeutic potential than current drugs, particularly for anticancer, antiparasitic, and antibacterial purposes. The structure-activity relationships of these compounds are also a key focus of this research, contributing to the development of novel therapeutic agents (Łakomska & Fandzloch, 2016).

Antiparasitic Activity and Therapeutic Potential

TPs, in combination with metal ions, exhibit significant antiparasitic activity and therapeutic potential against neglected tropical diseases like leishmaniasis and Chagas disease. Their similarity to purines contributes to their bioactivity, making them effective for antifungal, antipyretic, analgesic, anti-inflammatory, antitumoral, and antiparasitic properties (Salas et al., 2017).

Future Directions

The [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine and its derivatives have shown promising results in various fields, especially in medicinal chemistry . Future research may focus on exploring its potential applications in other fields, optimizing its synthesis process, and investigating its safety profile in more detail.

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGSMAZJGDEVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)N)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601256070
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine

CAS RN

1221792-57-9
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601256070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Oliva, R Romagnoli, B Cacciari, S Manfredini… - Pharmaceutics, 2022 - mdpi.com
Two different series of fifty-two compounds, based on 3′,4′,5′-trimethoxyaniline (7a–ad) and variably substituted anilines (8a–v) at the 7-position of the 2-substituted-[1,2,4]triazolo [1…
Number of citations: 5 www.mdpi.com
LR Vidler, P Filippakopoulos, O Fedorov… - Journal of medicinal …, 2013 - ACS Publications
Bromodomains (BRDs) are epigenetic readers that recognize acetylated-lysine (KAc) on proteins and are implicated in a number of diseases. We describe a virtual screening approach …
Number of citations: 152 pubs.acs.org

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